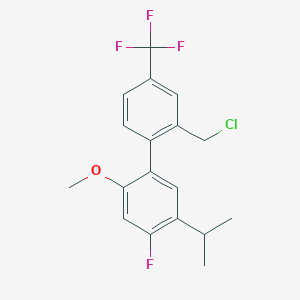

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

Descripción general

Descripción

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, isopropyl, methoxy, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl coreSpecific reaction conditions, including the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The biphenyl core can be modified through coupling reactions to introduce additional substituents

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting cardiovascular diseases. One notable application is its use in the synthesis of Anacetrapib, a drug that was investigated for its ability to lower LDL cholesterol levels and raise HDL cholesterol levels. Anacetrapib acts as a selective inhibitor of the enzyme cholesteryl ester transfer protein (CETP), thus influencing lipid metabolism and potentially reducing cardiovascular risk factors .

Chemical Synthesis

The unique fluorinated structure of 2'-(ChloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl makes it valuable in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitutions. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, making it a suitable precursor for further functionalization .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Electrophilic Aromatic Substitution | Reaction with nucleophiles | Functionalized biphenyl derivatives |

| Nucleophilic Substitution | Replacement of chlorine with amines | Amine derivatives |

| Reduction | Reduction of carbonyl groups | Alcohols or hydrocarbons |

Material Science

In material science, fluorinated compounds are often explored for their properties such as thermal stability and hydrophobicity. The presence of fluorine atoms in this compound contributes to enhanced chemical resistance and durability, making it suitable for applications in coatings and polymers .

Case Study 1: Anacetrapib Synthesis

A study demonstrated the effective use of this compound as an intermediate in synthesizing Anacetrapib. The synthesis involved multiple steps, including chlorination and fluorination processes that leveraged the reactivity of the compound to yield high-purity Anacetrapib suitable for clinical trials .

Case Study 2: Fluorinated Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances their overall performance characteristics. The fluorinated segments improve the thermal stability and chemical resistance of the resulting materials, making them ideal for use in harsh environments such as automotive and aerospace applications .

Mecanismo De Acción

The mechanism of action of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

- 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl

- 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl

Uniqueness

The uniqueness of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and performance .

Actividad Biológica

2'-(ChloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl, with the CAS number 875551-28-3, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H17ClF4O

- Molecular Weight : 360.77 g/mol

- Boiling Point : Approximately 355.9 °C (predicted)

- Density : 1.226 g/cm³ (predicted)

Biological Activity Overview

The compound is primarily studied for its potential anticancer properties and other therapeutic applications. The following subsections detail specific biological activities and findings related to this compound.

Anticancer Activity

Recent studies have shown that derivatives of biphenyl compounds exhibit significant anticancer activity. For instance, phenanthridinone derivatives, which share structural similarities with this compound, have been reported to possess various bioactivities including anti-cancer properties against multiple cancer cell lines .

Case Study: In Vitro Studies

In vitro studies have demonstrated that biphenyl derivatives can inhibit cancer cell proliferation. For example:

- Cell Lines Tested : THP-1 (leukemia), A-549 (lung), MCF-7 (breast), and DU-145 (prostate).

- IC50 Values : Certain derivatives showed IC50 values as low as 0.25 µM against hepatocarcinoma cell lines .

The mechanism of action for compounds similar to this compound often involves the inhibition of specific protein targets associated with cancer progression:

- Target Proteins : Poly(ADP-ribose) polymerase (PARP), bromodomain proteins, and topoisomerases are common targets for anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

- Starting Materials : Benzoic acid derivatives.

- Reagents Used : Various catalytic agents for enantioselective reactions.

This synthetic route allows for the generation of diverse analogs with potentially enhanced biological activities .

Safety and Toxicology

The compound is classified under hazardous materials due to its chemical nature:

Propiedades

IUPAC Name |

1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZUUGNGGXWZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647778 | |

| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875551-28-3 | |

| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(1-methylethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875551283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(CHLOROMETHYL)-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9QRM42E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.